Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- is a complex heterocyclic compound. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a diazepine ring fused with a benzene ring and a cyclopentane ring, making it a spiro compound. The presence of the nitrophenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- typically involves multi-component reactions (MCRs). One common method involves the condensation of aromatic o-diamines with ketones in the presence of a catalyst. For example, a BiCl3-catalyzed one-pot condensation–cyclization process can be used to produce 1,5-benzodiazepines in good to excellent yields . Another method involves using organic–inorganic hybrid catalysts, such as [bmim]5[PNiW11O39]·3H2O, for the synthesis of functionalized diazepines containing a tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts due to their high efficiency and environmentally friendly nature. For instance, MOF-235 (Fe) has demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines . The use of ferrocene anchored activated carbon as a heterogeneous catalyst is another approach, providing a benign protocol for one-pot synthesis under solvent-free and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- has various scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar diazepine ring structure and exhibit comparable pharmacological activities.
Tetrazolyldiazepines: These compounds contain a tetrazole ring and are synthesized using similar multi-component reactions.
Benzimidazoles: These compounds are synthesized from aromatic o-diamines and exhibit similar biological activities.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
133307-97-8 |
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Molecular Formula |
C24H28N4O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-nitro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C24H28N4O2/c29-28(30)19-12-10-18(11-13-19)25-16-17-27-23-9-2-1-7-22(23)26-21-8-5-6-20(21)24(27)14-3-4-15-24/h1-2,7,9-13,20,25H,3-6,8,14-17H2 |
InChI Key |
BGCZSFLRJBZLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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